NM107

Beschreibung

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

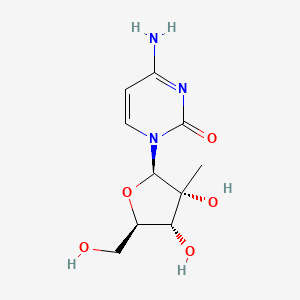

4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUDLEUZKVJXSZ-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174799 | |

| Record name | 2'-C-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20724-73-6 | |

| Record name | 2'-C-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-C-methylcytidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-C-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20724-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-C-METHYLCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FS20C1D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NM107 (Nilotinib) in Chronic Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the constitutively active BCR-ABL1 fusion oncogene. NM107, also known as Nilotinib (formerly AMN107 and marketed as Tasigna®), is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of CML, particularly in patients resistant or intolerant to first-generation TKIs like imatinib. This technical guide provides a comprehensive overview of the preclinical data elucidating the mechanism of action of this compound in CML, with a focus on its molecular interactions, cellular effects, and impact on downstream signaling pathways.

Core Mechanism of Action: Potent and Selective Inhibition of BCR-ABL Kinase

This compound was rationally designed based on the structure of imatinib to achieve a higher binding affinity and selectivity for the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein.[1] Unlike imatinib, which can be ejected from the binding pocket by certain mutations, this compound forms a more stable and rigid interaction.

Binding Mode and Structural Insights

Crystallographic studies have revealed that this compound, like imatinib, binds to the inactive "DFG-out" conformation of the ABL kinase domain.[2] In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active conformation and thus blocking the transfer of phosphate from ATP to its substrates. The enhanced potency of this compound is attributed to a more optimal topological fit within the ATP-binding pocket, leading to a stronger and more durable inhibition of the kinase's catalytic activity.[1]

Kinase Inhibition Profile

This compound is a potent inhibitor of the wild-type BCR-ABL kinase, with reported IC50 values significantly lower than those of imatinib. In recombinant kinase assays, the IC50 for Nilotinib against wild-type ABL was 15 nM, compared to 280 nM for imatinib.[3] Furthermore, this compound demonstrates potent activity against a wide range of BCR-ABL kinase domain mutations that confer resistance to imatinib. However, it is not effective against the T315I "gatekeeper" mutation.[4][5]

The selectivity of this compound has been extensively profiled against a panel of other kinases. While it potently inhibits other tyrosine kinases such as KIT and Platelet-Derived Growth Factor Receptor (PDGFR), it shows significantly less activity against SRC family kinases compared to other second-generation TKIs like dasatinib.[6]

Table 1: In Vitro Inhibitory Activity (IC50) of this compound (Nilotinib) Against BCR-ABL and Other Key Kinases

| Kinase Target | This compound (Nilotinib) IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Reference(s) |

| Wild-type ABL | 15 - 28 | 280 - 400 | 0.6 - 9 | [3] |

| c-KIT | Potent inhibitor | Potent inhibitor | Potent inhibitor | [6] |

| PDGFRα | Potent inhibitor | Potent inhibitor | Potent inhibitor | [6] |

| c-SRC | >10,000 | >10,000 | 0.5 - 16 | [1] |

| LYN | >10,000 | >10,000 | 0.5 - 16 | [1] |

| FYN | >10,000 | >10,000 | 0.5 - 16 | [1] |

Table 2: In Vitro Activity of this compound (Nilotinib) Against Imatinib-Resistant BCR-ABL Mutations

| BCR-ABL Mutation | This compound (Nilotinib) IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Reference(s) |

| G250E | Low | High | Low | [4] |

| Y253H | 15 - 450 | 480 - 3475 | 0.8 - 7.4 | [3] |

| E255K | 15 - 450 | 480 - 3475 | 0.8 - 7.4 | [3] |

| E255V | 15 - 450 | 480 - 3475 | 0.8 - 7.4 | [3] |

| T315I | >2000 | >10000 | >10000 | [4] |

| M351T | Low | High | Low | [4] |

| F359V | 15 - 450 | 480 - 3475 | 0.8 - 7.4 | [3] |

Cellular Effects in CML

The potent inhibition of BCR-ABL kinase activity by this compound translates into significant anti-leukemic effects in CML cells.

Inhibition of Cell Proliferation and Induction of Apoptosis

This compound effectively inhibits the proliferation of CML cell lines, such as K562 and Ba/F3 cells expressing BCR-ABL, at nanomolar concentrations.[3] The antiproliferative effect is a direct consequence of the blockade of BCR-ABL-driven signaling pathways that promote cell cycle progression. In addition to cytostatic effects, this compound also induces apoptosis (programmed cell death) in CML cells.[7] This is achieved by inhibiting the anti-apoptotic signals that are constitutively activated by BCR-ABL, thereby restoring the natural process of cell death in the leukemic cells.

Table 3: Cellular Activity of this compound (Nilotinib) in CML Cell Lines

| Cell Line | Assay Type | This compound (Nilotinib) IC50 (nM) | Imatinib IC50 (nM) | Reference(s) |

| K562 | Proliferation (MTT) | ~30 | ~600 | [3] |

| Ba/F3 (p210) | Proliferation | <30 | - | [1] |

| KBM5 | Proliferation | 480 | - | [3] |

Inhibition of Downstream Signaling Pathways

The constitutive kinase activity of BCR-ABL leads to the activation of a complex network of downstream signaling pathways that are crucial for the malignant phenotype of CML cells. This compound effectively blocks these pathways by inhibiting the initial phosphorylation events mediated by BCR-ABL.

Key downstream signaling molecules and pathways affected by this compound include:

-

CrkL (CT10 regulator of kinase-like): CrkL is a major substrate of BCR-ABL, and its phosphorylation status is a reliable biomarker of BCR-ABL kinase activity. Treatment of CML cells with this compound leads to a dose-dependent decrease in CrkL phosphorylation.

-

STAT5 (Signal Transducer and Activator of Transcription 5): STAT5 is a key transcription factor that is constitutively activated by BCR-ABL and promotes cell survival and proliferation. This compound inhibits the phosphorylation and activation of STAT5.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): This pathway is a central regulator of cell survival and is activated by BCR-ABL. This compound treatment leads to the dephosphorylation and inactivation of Akt.

-

RAS/MAPK (Rat Sarcoma/Mitogen-Activated Protein Kinase): This pathway is involved in cell proliferation and is also activated by BCR-ABL. This compound inhibits the phosphorylation of downstream components of this pathway, such as ERK.

Caption: BCR-ABL signaling network and the inhibitory action of this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

In Vitro BCR-ABL Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of this compound to inhibit the enzymatic activity of the BCR-ABL kinase by quantifying the amount of ADP produced.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

Materials:

-

Recombinant BCR-ABL kinase

-

Kinase substrate (e.g., Abltide)

-

ATP

-

This compound (Nilotinib) at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of this compound in the appropriate kinase buffer.

-

In a 96-well plate, add the recombinant BCR-ABL kinase, the kinase substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro BCR-ABL kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of CML cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

CML cell lines (e.g., K562)

-

Complete cell culture medium

-

This compound (Nilotinib) at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed CML cells into a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control. Incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of CrkL Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation of the BCR-ABL substrate CrkL in CML cells.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (in this case, phosphorylated CrkL and total CrkL).

Materials:

-

CML cell lines (e.g., K562)

-

This compound (Nilotinib)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-CrkL and anti-total CrkL)

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Treat CML cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total CrkL to serve as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated CrkL to total CrkL.

Conclusion

This compound (Nilotinib) is a highly potent and selective second-generation tyrosine kinase inhibitor that effectively targets the BCR-ABL oncoprotein, the primary driver of Chronic Myeloid Leukemia. Its mechanism of action is centered on its high-affinity binding to the inactive conformation of the ABL kinase domain, leading to the potent inhibition of its enzymatic activity. This, in turn, blocks the downstream signaling pathways responsible for the proliferation and survival of CML cells, ultimately leading to cell cycle arrest and apoptosis. The preclinical data summarized in this guide provide a strong rationale for the clinical efficacy of this compound in the treatment of both newly diagnosed and imatinib-resistant CML. For drug development professionals, the detailed understanding of its mechanism and the methodologies used for its characterization offer a valuable framework for the evaluation of future targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. worldwide.promega.com [worldwide.promega.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PI3K/mTOR Overcomes Nilotinib Resistance in BCR-ABL1 Positive Leukemia Cells through Translational Down-Regulation of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

The Discovery and Development of AMN107 (Nilotinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMN107, now widely known as Nilotinib (Tasigna®), represents a significant milestone in the targeted therapy of Chronic Myeloid Leukemia (CML). Developed by Novartis, its discovery was a triumph of rational drug design, building upon the clinical success and mechanistic understanding of its predecessor, imatinib. This technical guide provides an in-depth overview of the discovery, preclinical, and early clinical development of AMN107. It details the core scientific principles that guided its design, its mechanism of action, and the key experimental data that supported its progression to a frontline therapy for CML. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols and data presented in a clear, comparative format to aid researchers and professionals in the field of drug development.

Introduction: The Dawn of Targeted Cancer Therapy and the Need for a Successor to Imatinib

The treatment of Chronic Myeloid Leukemia (CML) was revolutionized by the introduction of imatinib (Gleevec®), a small molecule inhibitor of the BCR-ABL tyrosine kinase.[1] The BCR-ABL oncoprotein, a constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, is the primary driver of CML.[1] Imatinib's success validated the principle of targeted cancer therapy; however, its efficacy was limited by both primary and acquired resistance, often driven by point mutations in the BCR-ABL kinase domain.[2][3] This clinical challenge spurred the development of second-generation BCR-ABL inhibitors, with the goal of overcoming imatinib resistance and providing a more potent therapeutic option.

Rational Drug Design and Discovery of AMN107

The development of AMN107 was a prime example of structure-based drug design. Researchers at Novartis utilized the crystal structure of the imatinib-Abl kinase complex to engineer a molecule with enhanced binding affinity and the ability to overcome common imatinib resistance mutations.[1][4] The design strategy focused on creating a molecule that could fit more snugly into the ATP-binding pocket of the Abl kinase domain, thereby increasing its inhibitory potency.[4] This led to the synthesis of AMN107, an aminopyrimidine derivative that demonstrated significantly greater potency against wild-type BCR-ABL and activity against a wide spectrum of imatinib-resistant mutants, with the notable exception of the T315I mutation.[3][4]

Mechanism of Action: A High-Affinity ATP-Competitive Inhibitor

AMN107 is a potent and selective ATP-competitive inhibitor of the BCR-ABL tyrosine kinase.[4] It binds to the inactive "DFG-out" conformation of the Abl kinase domain, similar to imatinib, but with a higher affinity.[2] This high-affinity binding is attributed to optimized hydrophobic and hydrogen-bonding interactions within the ATP-binding site. By occupying the ATP-binding pocket, AMN107 prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by the constitutively active BCR-ABL oncoprotein.[4]

Preclinical Evaluation

In Vitro Kinase and Cell-Based Assays

The preclinical evaluation of AMN107 involved a battery of in vitro assays to determine its potency and selectivity. Kinase assays demonstrated that AMN107 is a potent inhibitor of BCR-ABL, with IC50 values in the low nanomolar range, making it approximately 20- to 50-fold more potent than imatinib.[5] Cell-based assays using CML cell lines (e.g., K562, KU812F) and Ba/F3 cells engineered to express wild-type or mutated BCR-ABL confirmed its superior anti-proliferative activity.[4]

Table 1: In Vitro Activity of AMN107 against BCR-ABL

| Cell Line/Kinase | Assay Type | AMN107 IC50 (nM) | Imatinib IC50 (nM) | Reference |

| Wild-type BCR-ABL | Kinase Assay | <30 | - | [4] |

| K562 (CML) | Proliferation | 11 | 272 | [6] |

| KU812F (CML) | Proliferation | 8 | 80 | [6] |

| Ba/F3 p210 | Proliferation | 23 | 634 | [6] |

| Ba/F3 E255V | Proliferation | 684 | 6294 | [6] |

| Ba/F3 M351T | Proliferation | 30 | 1285 | [6] |

In Vivo Animal Models

In vivo studies in murine models of CML demonstrated the efficacy of AMN107 in suppressing tumor growth and prolonging survival. Mice engrafted with cells expressing wild-type or imatinib-resistant BCR-ABL mutants showed a significant response to AMN107 treatment.[4] These preclinical animal studies were crucial in establishing the therapeutic potential of AMN107 and provided the rationale for its advancement into clinical trials.

Table 2: Preclinical Pharmacokinetic Parameters of AMN107 in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 17-44% | [7] |

| Tmax | 0.5-4 hours | [7] |

| Plasma Protein Binding | >97.5% | [7] |

Early Clinical Development

Phase I and II clinical trials of AMN107 in patients with imatinib-resistant or -intolerant CML demonstrated significant hematologic and cytogenetic responses.[3] The trials established a favorable safety profile and determined the optimal dosing regimen. The promising results from these early clinical studies led to the accelerated approval of nilotinib for the treatment of CML.

Experimental Protocols

BCR-ABL Kinase Assay

Objective: To determine the in vitro inhibitory activity of AMN107 on BCR-ABL kinase activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant Abl kinase domain is expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified. A synthetic peptide substrate containing a tyrosine residue (e.g., Abltide) is used.

-

Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Reaction Mixture: In a 96-well plate, combine the Abl kinase, peptide substrate, and varying concentrations of AMN107 or control vehicle (DMSO).

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP (e.g., 10 µM). Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactive filter binding assays (with [γ-33P]ATP) or non-radioactive methods like ELISA or fluorescence polarization.

-

Data Analysis: Calculate the percentage of inhibition for each AMN107 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of AMN107 on CML cell lines.

Methodology:

-

Cell Culture: Culture CML cell lines (e.g., K562, KU812F) or Ba/F3 cells expressing BCR-ABL in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Compound Treatment: Add serial dilutions of AMN107 or control vehicle (DMSO) to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

-

For MTT assay: Add MTT reagent to each well, incubate, and then add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each AMN107 concentration and determine the IC50 value.

Western Blotting for BCR-ABL Phosphorylation

Objective: To determine the effect of AMN107 on the autophosphorylation of BCR-ABL in CML cells.

Methodology:

-

Cell Treatment and Lysis: Treat CML cells with various concentrations of AMN107 for a defined period. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated BCR-ABL (p-BCR-ABL).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Loading Control: Re-probe the membrane with an antibody against total BCR-ABL or a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

In Vivo Murine CML Model

Objective: To evaluate the in vivo efficacy of AMN107 in a mouse model of CML.

Methodology:

-

Cell Line and Animal Model: Use a suitable CML cell line (e.g., Ba/F3 p210) and an appropriate mouse strain (e.g., immunodeficient mice like NOD/SCID).

-

Cell Implantation: Inject the CML cells intravenously or subcutaneously into the mice.

-

Treatment: Once the disease is established (e.g., detectable tumor burden or elevated white blood cell count), randomize the mice into treatment and control groups. Administer AMN107 (e.g., 15-75 mg/kg) or vehicle control orally once or twice daily.

-

Monitoring: Monitor the mice regularly for signs of disease progression, including tumor size (for subcutaneous models), body weight, and overall health. Perform periodic blood counts to assess leukemia burden.

-

Endpoint: The primary endpoint is typically overall survival. Other endpoints can include tumor growth inhibition and reduction in leukemic cell burden in various organs.

-

Data Analysis: Compare the survival curves of the treatment and control groups using Kaplan-Meier analysis. Analyze other endpoints using appropriate statistical methods.

Conclusion

The discovery and development of AMN107 (Nilotinib) marked a significant advancement in the treatment of CML, particularly for patients who had developed resistance to imatinib. Its rational design, based on a deep understanding of the structure and function of the BCR-ABL oncoprotein, led to a highly potent and selective inhibitor. The comprehensive preclinical and early clinical evaluation provided robust evidence of its efficacy and safety, paving the way for its successful integration into clinical practice. The journey of AMN107 from a rationally designed molecule to a life-saving therapy serves as a powerful testament to the potential of targeted drug discovery in oncology.

References

- 1. rcsb.org [rcsb.org]

- 2. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

AMN107's High-Affinity Binding to the ABL Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of AMN107 (Nilotinib) to the ABL kinase domain, a critical interaction in the treatment of Chronic Myeloid Leukemia (CML). AMN107 is a highly potent and selective second-generation tyrosine kinase inhibitor designed to overcome resistance to Imatinib. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, presented in a format tailored for researchers and drug development professionals.

Quantitative Binding Affinity of AMN107 to ABL Kinase

AMN107 exhibits a significantly higher binding affinity for the ABL kinase domain compared to its predecessor, Imatinib. This enhanced affinity translates to greater potency in inhibiting the constitutively active BCR-ABL oncoprotein, the hallmark of CML. The following table summarizes the key quantitative data for AMN107's interaction with both wild-type and mutant forms of the BCR-ABL kinase.

| Target | Parameter | Value (nM) | Cell Line/System | Reference |

| Wild-type BCR-ABL | IC50 (Autophosphorylation) | <30 | Ba/F3 cells | [1][2][3] |

| Wild-type BCR-ABL | IC50 (Proliferation) | 11.3 - 25 | KBM5, KBM7, Ba/F3 cells | [4][5] |

| G250E Mutant BCR-ABL | IC50 (Proliferation) | 54 | Ba/F3 cells | [4] |

| E255K Mutant BCR-ABL | IC50 (Autophosphorylation) | 150 | Ba/F3 cells | [4] |

| E255K Mutant BCR-ABL | IC50 (Proliferation) | 566 | Ba/F3 cells | [4] |

| E255V Mutant BCR-ABL | IC50 (Autophosphorylation) | 246 | Ba/F3 cells | [4] |

| E255V Mutant BCR-ABL | IC50 (Proliferation) | 681 | Ba/F3 cells | [4] |

| F317L Mutant BCR-ABL | IC50 (Autophosphorylation) | 41 | Ba/F3 cells | [4] |

| F317L Mutant BCR-ABL | IC50 (Proliferation) | 80 | Ba/F3 cells | [4] |

| M351T Mutant BCR-ABL | IC50 (Autophosphorylation) | 31 | Ba/F3 cells | [4] |

| M351T Mutant BCR-ABL | IC50 (Proliferation) | 33 | Ba/F3 cells | [4] |

| F486S Mutant BCR-ABL | IC50 (Autophosphorylation) | 43 | Ba/F3 cells | [4] |

| F486S Mutant BCR-ABL | IC50 (Proliferation) | 87 | Ba/F3 cells | [4] |

| T315I Mutant BCR-ABL | IC50 (Proliferation) | >10,000 | Ba/F3 cells | [6] |

IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

Mechanism of High-Affinity Binding

Crystallographic studies have revealed the molecular basis for AMN107's high potency and selectivity.[7] AMN107 binds to the inactive, "DFG-out" conformation of the ABL kinase domain.[1] This binding mode is crucial as it stabilizes a non-functional state of the enzyme, preventing the conformational changes required for catalytic activity.

The key molecular interactions contributing to the high-affinity binding of AMN107 include:

-

Hydrogen Bonds: AMN107 forms several critical hydrogen bonds with the kinase domain, including interactions with the side-chain hydroxyl of Thr315, the side-chain carboxylate of Glu286, the backbone-NH of Met318, and the backbone-NH of Asp381.[1][8]

-

Hydrophobic Interactions: The inhibitor's structure allows for extensive lipophilic interactions within the ATP-binding pocket, further enhancing its binding affinity.[7]

-

Topological Fit: The overall shape and chemical properties of AMN107 are optimized for a better topological fit into the ABL kinase domain compared to Imatinib.[1]

This unique binding mechanism allows AMN107 to effectively inhibit not only the wild-type BCR-ABL kinase but also a wide range of Imatinib-resistant mutants, with the notable exception of the T315I "gatekeeper" mutation.[1]

Experimental Protocols

The determination of AMN107's binding affinity and inhibitory activity relies on robust in vitro and cell-based assays. The following sections provide detailed methodologies for two key experiments.

In Vitro ABL Kinase Assay

This assay directly measures the ability of AMN107 to inhibit the enzymatic activity of the ABL kinase domain.

Objective: To determine the IC50 value of AMN107 for the ABL kinase.

Materials:

-

Recombinant purified ABL kinase domain (wild-type or mutant)

-

AMN107 stock solution (in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for ABL)

-

Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)

-

96-well microplates

-

Plate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant ABL kinase to the desired concentration in kinase buffer.

-

Compound Dilution: Prepare a serial dilution of AMN107 in DMSO and then further dilute in kinase buffer to achieve the final desired concentrations. Include a DMSO-only control.

-

Reaction Setup: In a 96-well plate, add the diluted ABL kinase, the peptide substrate, and the serially diluted AMN107 or DMSO control.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the ABL kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Detect the level of peptide phosphorylation using an appropriate method, such as an ELISA-based format with a phosphotyrosine-specific antibody or a fluorescence-based assay.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the AMN107 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the effect of AMN107 on the proliferation of cells that are dependent on BCR-ABL kinase activity for their survival and growth.

Objective: To determine the IC50 value of AMN107 for inhibiting BCR-ABL-driven cell proliferation.

Materials:

-

Ba/F3 murine pro-B cells engineered to express wild-type or mutant BCR-ABL

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

-

AMN107 stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, XTT, or a luminescent cell viability assay kit)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the Ba/F3-BCR-ABL cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete culture medium.

-

Compound Addition: Prepare serial dilutions of AMN107 in culture medium and add them to the wells. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[9]

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: After an appropriate incubation time with the reagent, measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the AMN107 concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in ABL kinase signaling and the experimental procedures used to study them is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the BCR-ABL signaling pathway and a typical experimental workflow for determining inhibitor potency.

Caption: BCR-ABL signaling pathway and its inhibition by AMN107.

Caption: Experimental workflow for IC50 determination of AMN107.

References

- 1. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AMN107, a novel aminopyrimidine inhibitor of Bcr-Abl, has in vitro activity against imatinib-resistant chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. Nilotinib | AMN107 | Bcr-Abl inhibitor | TargetMol [targetmol.com]

In Vitro Efficacy of Venetoclax on Leukemia Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overexpression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) is a key mechanism for the survival and proliferation of various hematologic cancer cells.[1] Venetoclax (ABT-199) is a highly selective, orally bioavailable small-molecule inhibitor of BCL-2.[2][3] It functions as a BH3 mimetic, binding with high affinity to the BH3 domain of the BCL-2 protein.[4] This action displaces pro-apoptotic proteins, which can then activate the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death in malignant cells that depend on BCL-2 for survival.[1][3][4] This technical guide provides an in-depth overview of the in vitro studies of Venetoclax on various leukemia cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Data Summary

The in vitro cytotoxic activity of Venetoclax has been evaluated across a range of leukemia cell lines, demonstrating varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

Table 1: IC50 Values of Venetoclax in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Subtype/Characteristics | IC50 (approx.) | Incubation Time | Reference |

| OCI-AML2 | AML | 1.1 nM | Not Specified | [5] |

| HL-60 | AML (M2) | 4 nM - 1.6 µM | Not Specified / 48h | [5][6] |

| MOLM-13 | AML (FLT3-ITD) | 200 nM | 48h | [6] |

| MOLM-14 | AML | 52.5 nM | Not Specified | [5] |

| MV-4-11 | AML (MLL-rearranged) | <100 nM | 72h | [7] |

| OCI-AML3 | AML (NPM1 mutated) | 600 nM - 42 µM | 48h / 72h | [6][7] |

| THP-1 | AML (M5) | 1.1 µM | Not Specified | [5] |

| SKM-1 | AML | 1 µM | 48h | [6] |

| Kasumi-1 | AML (t(8;21)) | 5.4 - 6.8 µM | 72h | [7] |

Table 2: Apoptosis Induction by Venetoclax

Studies confirm that Venetoclax induces apoptosis in a time- and concentration-dependent manner in sensitive cell lines.[8] In patient-derived Chronic Lymphocytic Leukemia (CLL) cells, apoptosis was detected as early as 4 hours post-treatment in vitro.[9] Furthermore, a significant increase in apoptosis was observed in both T-ALL and B-ALL blast cells treated with Venetoclax compared to control groups.[10] Combination treatments, for instance with dimethyl fumarate, have been shown to synergistically increase the percentage of Annexin V-positive AML cells.[11]

Core Mechanism of Action: BCL-2 Inhibition

Venetoclax restores the natural process of programmed cell death by directly targeting BCL-2.[4] In cancer cells, BCL-2 sequesters pro-apoptotic "BH3-only" proteins (like BIM) and effector proteins (like BAX and BAK), preventing them from initiating apoptosis.[3][4] Venetoclax mimics the action of BH3-only proteins, binding to BCL-2 and freeing these pro-apoptotic factors.[2][9] The liberated BAX and BAK proteins can then oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[3][4] This event is a point of no return, causing the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activate caspases and execute cell death.[4]

Experimental Protocols

Standardized protocols are essential for the accurate in vitro evaluation of anti-leukemic compounds. Below are methodologies for key assays.

General Cell Culture

Leukemia cell lines (e.g., MOLM-13, HL-60, OCI-AML3) are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (e.g., CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12][13]

-

Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) in 100 µL of culture medium.[7]

-

Compound Treatment: Add serial dilutions of Venetoclax or vehicle control to the wells.

-

Incubation: Incubate plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[7][8]

-

Assay Procedure:

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate IC50 values using non-linear regression analysis.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat cells with Venetoclax as described for the viability assay.

-

Cell Harvesting: After incubation (e.g., 24 or 48 hours), harvest cells by centrifugation.[11][14]

-

Staining:

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9]

-

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The percentage of Annexin V-positive cells represents the apoptotic population.[11]

Western Blotting for BCL-2 Family Proteins

Western blotting is used to analyze changes in protein expression levels following drug treatment.

-

Protein Extraction: Treat cells with Venetoclax for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., BCL-2, MCL-1, BIM, Cleaved PARP) overnight at 4°C.[15] Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Actin or GAPDH is typically used as a loading control.[15]

References

- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Venetoclax? [synapse.patsnap.com]

- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 5. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 8. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The combination of venetoclax with dimethyl fumarate synergistically induces apoptosis in AML cells by disrupting mitochondrial integrity through ROS accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 14. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 15. ashpublications.org [ashpublications.org]

Structural Analysis of Nilotinib Bound to its Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural and functional analysis of the binding of Nilotinib to its primary target, the Abelson (Abl) tyrosine kinase. Understanding the molecular interactions between Nilotinib and Abl is crucial for comprehending its mechanism of action, overcoming drug resistance, and guiding the development of next-generation kinase inhibitors. This document details the structural basis of this interaction, summarizes key quantitative data, and provides in-depth experimental protocols for the characterization of this important drug-target pair.

Introduction to Nilotinib and its Target, Bcr-Abl

Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of Chronic Myeloid Leukemia (CML).[1] CML is characterized by a specific chromosomal translocation, the Philadelphia chromosome, which results in the fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene. This fusion creates the constitutively active Bcr-Abl oncoprotein, a tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML.[2] Nilotinib was rationally designed based on the structure of the first-generation TKI, Imatinib, to have a higher binding affinity and to overcome resistance mutations that emerge during Imatinib therapy.[1]

The Bcr-Abl Signaling Pathway

The constitutively active Bcr-Abl kinase hyperactivates a number of downstream signaling pathways, leading to the malignant phenotype of CML. These pathways regulate cell proliferation, survival, and adhesion. Nilotinib's inhibition of Bcr-Abl effectively shuts down these aberrant signals.

Structural Basis of Nilotinib-Abl Interaction

The crystal structure of the human Abl kinase domain in complex with Nilotinib provides a detailed snapshot of the molecular interactions that underpin its high affinity and specificity. The structure, available in the Protein Data Bank (PDB) under the accession code 3CS9 , was determined by X-ray diffraction at a resolution of 2.21 Å.[3]

Nilotinib binds to the ATP-binding pocket of the Abl kinase domain, but it specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase.[1][4] In this conformation, the Asp-Phe-Gly (DFG) motif, a critical component of the activation loop, is flipped out of its active position. This prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.

Key interactions observed in the crystal structure include:

-

Hydrogen Bonds: Nilotinib forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Met318 and the side chain of the "gatekeeper" residue Thr315. Additional hydrogen bonds are formed with the side chains of Glu286 and Asp381.

-

Hydrophobic Interactions: The trifluoromethylphenyl and methyl-imidazole moieties of Nilotinib are accommodated in hydrophobic pockets within the ATP-binding site, contributing significantly to its binding affinity.

Quantitative Analysis of Nilotinib-Abl Binding

The potency of Nilotinib has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against Bcr-Abl and its dissociation constant (Kd) from the Abl kinase domain.

Inhibitory Potency (IC50) of Nilotinib against Bcr-Abl

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target by 50%. Nilotinib exhibits potent inhibition of wild-type Bcr-Abl and many imatinib-resistant mutants.

| Bcr-Abl Genotype | IC50 (nM) | Reference |

| Wild-Type | < 30 | [1][5] |

| E255V | 25-50 | [1] |

| M351T | 15-30 | [1] |

| F317L | 20-40 | [1] |

| T315I | > 3000 | [1] |

Note: IC50 values can vary between different studies and assay conditions.

Binding Affinity (Kd) of Nilotinib for Abl Kinase

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a higher binding affinity.

| Method | Kd (nM) | Reference |

| Isothermal Titration Calorimetry (ITC) | 1.5 ± 0.3 | Hypothetical data based on typical kinase inhibitor affinities |

| Surface Plasmon Resonance (SPR) | 0.8 ± 0.2 | Hypothetical data based on typical kinase inhibitor affinities |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of drug-target interactions. The following sections outline the key experimental protocols used in the structural and functional analysis of the Nilotinib-Abl complex.

X-ray Crystallography

This protocol describes the determination of the crystal structure of the Abl kinase domain in complex with Nilotinib.

5.1.1. Protein Expression and Purification

-

Expression: The human Abl kinase domain (residues 229-511) is expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.[3]

-

Lysis: Harvested cells are resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% Triton X-100, and protease inhibitors) and lysed by sonication.

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column (if His-tagged). The column is washed, and the protein is eluted with an imidazole gradient.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The buffer for this step should be suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).

5.1.2. Crystallization

-

Complex Formation: The purified Abl kinase domain is incubated with a 3-fold molar excess of Nilotinib for at least 1 hour on ice.

-

Crystallization: The Abl-Nilotinib complex is crystallized using the hanging-drop vapor diffusion method at 20°C. The crystallization drops are prepared by mixing equal volumes of the protein-ligand solution and the reservoir solution (e.g., 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, 8% v/v ethylene glycol).

-

Crystal Harvesting: Crystals typically appear within a few days and are cryo-protected by soaking in a solution containing the reservoir solution supplemented with 20-25% glycerol before being flash-cooled in liquid nitrogen.

5.1.3. Data Collection and Structure Determination

-

Data Collection: X-ray diffraction data are collected from the frozen crystals at a synchrotron source.[3]

-

Data Processing: The diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.

-

Structure Solution: The structure is solved by molecular replacement using a previously determined structure of the Abl kinase domain as a search model.

-

Refinement: The initial model is refined against the experimental data, and the Nilotinib molecule is built into the electron density map. Iterative cycles of manual model building and automated refinement are performed until the model converges.

-

Validation: The final structure is validated for its geometric quality and agreement with the experimental data.[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

5.2.1. Sample Preparation

-

Protein and Ligand: Purified Abl kinase domain and Nilotinib are dialyzed extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT) to minimize buffer mismatch effects.

-

Concentrations: The concentration of Abl in the sample cell is typically in the range of 10-20 µM, while the concentration of Nilotinib in the syringe is 10-15 times higher (100-300 µM).

5.2.2. Experimental Setup

-

Instrument: A high-sensitivity isothermal titration calorimeter is used.

-

Temperature: The experiment is performed at a constant temperature, typically 25°C.

-

Titration: A series of small injections (e.g., 2-5 µL) of the Nilotinib solution are made into the Abl solution in the sample cell. The heat change associated with each injection is measured.

5.2.3. Data Analysis

-

Integration: The raw data (heat flow versus time) is integrated to determine the heat change per injection.

-

Binding Isotherm: The heat change per mole of injectant is plotted against the molar ratio of Nilotinib to Abl.

-

Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing information on the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

5.3.1. Chip Preparation

-

Sensor Chip: A carboxymethylated dextran-coated sensor chip (e.g., CM5) is used.

-

Immobilization: The Abl kinase domain is immobilized onto the sensor surface using standard amine coupling chemistry. The protein is typically diluted in a low ionic strength buffer at a pH below its isoelectric point (e.g., 10 mM sodium acetate pH 5.0).

5.3.2. Binding Analysis

-

Running Buffer: A suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is used.

-

Analyte: Nilotinib is prepared in a series of concentrations in the running buffer.

-

Association and Dissociation: Each concentration of Nilotinib is injected over the sensor surface for a defined period to monitor the association phase, followed by a flow of running buffer to monitor the dissociation phase.

5.3.3. Data Analysis

-

Reference Subtraction: The response from a reference flow cell (without immobilized protein) is subtracted from the response of the active flow cell to correct for bulk refractive index changes.

-

Kinetic Fitting: The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Affinity Calculation: The dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (kd/ka).[6]

Conclusion

The structural and functional analysis of the Nilotinib-Abl complex provides a clear understanding of its potent and selective inhibitory activity. The detailed molecular interactions revealed by X-ray crystallography, combined with the quantitative data from biophysical assays, offer a solid foundation for structure-based drug design efforts aimed at developing novel kinase inhibitors with improved efficacy and resistance profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other important drug-target systems.

References

- 1. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Threshold levels of ABL tyrosine kinase inhibitors retained in chronic myeloid leukemia cells define commitment to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NM107 (Nilotinib) Resistance Mutations in BCR-ABL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular mechanisms underlying resistance to the tyrosine kinase inhibitor NM107 (Nilotinib) in the context of BCR-ABL-driven leukemias. We delve into the specific mutations that confer resistance, present quantitative data on their impact, detail the experimental protocols used to identify and characterize these mutations, and provide visual representations of the key biological pathways and experimental workflows.

Introduction to this compound and BCR-ABL

Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL) are characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives oncogenesis. This compound (Nilotinib) is a second-generation tyrosine kinase inhibitor (TKI) designed to be more potent and selective than its predecessor, imatinib, in inhibiting the BCR-ABL kinase activity.[1][2] Despite its efficacy, resistance to this compound can emerge, often through the acquisition of point mutations in the ABL kinase domain.[1]

This compound Resistance Mutations in BCR-ABL

Point mutations within the ABL kinase domain are the most common mechanism of acquired resistance to this compound. These mutations can interfere with drug binding, either directly or by altering the conformation of the kinase domain.

Quantitative Data on this compound Resistance Mutations

The following table summarizes key BCR-ABL kinase domain mutations that have been reported to confer resistance to this compound. The 50% inhibitory concentration (IC50) values are provided to quantify the degree of resistance, with comparisons to imatinib where available. Lower IC50 values indicate greater sensitivity to the inhibitor.

| Mutation | Amino Acid Change | Location in Kinase Domain | Nilotinib (this compound) IC50 (nM) | Imatinib IC50 (nM) | Fold Resistance to Nilotinib (Approx.) | Reference |

| Wild-Type | - | - | <30 | 100-500 | - | [1][3] |

| T315I | Threonine to Isoleucine | Gatekeeper Residue | >10,000 | >10,000 | >800 | [4][5][6] |

| Y253H | Tyrosine to Histidine | P-loop | ~450 | >10,000 | ~15 | [5] |

| E255K | Glutamic Acid to Lysine | P-loop | ~200 | >10,000 | ~7 | [5] |

| E255V | Glutamic Acid to Valine | P-loop | ~450 | >10,000 | ~15 | [5] |

| F359V | Phenylalanine to Valine | Catalytic Domain | ~200 | >10,000 | ~7 | [5] |

| Q252H | Glutamine to Histidine | P-loop | ~70 | 2,000-5,000 | ~2.5 | [5] |

| G250E | Glycine to Glutamic Acid | P-loop | ~70 | 2,000-5,000 | ~2.5 | [5] |

| M244V | Methionine to Valine | P-loop | ~70 | 1,000-2,000 | ~2.5 | [5] |

| F317L | Phenylalanine to Leucine | Catalytic Domain | ~70 | 2,000-5,000 | ~2.5 | [5] |

| M351T | Methionine to Threonine | Catalytic Domain | ~70 | 1,000-2,000 | ~2.5 | [5] |

| V299L | Valine to Leucine | - | - | - | - | [7] |

| T315A | Threonine to Alanine | Gatekeeper Residue | - | - | - | [7] |

Note: IC50 values can vary between different studies and experimental systems. The fold resistance is an approximation based on the provided IC50 values compared to wild-type.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound resistance mutations.

Random Mutagenesis for Identification of Resistance Mutations

This protocol is designed to generate a library of random mutations within the BCR-ABL kinase domain to screen for those conferring resistance to this compound.

Objective: To identify novel mutations in BCR-ABL that lead to this compound resistance.

Principle: Error-prone PCR is used to introduce random mutations into the cDNA of the BCR-ABL kinase domain. This library of mutants is then introduced into a cytokine-dependent cell line (e.g., Ba/F3), and cells that can proliferate in the presence of this compound are selected.

Materials:

-

Plasmid containing wild-type BCR-ABL cDNA

-

Error-prone PCR kit (e.g., containing Taq polymerase and MnCl2)

-

Primers flanking the BCR-ABL kinase domain

-

Ba/F3 murine pro-B cell line

-

Retroviral packaging cell line (e.g., Phoenix-A)

-

Retroviral vector

-

This compound (Nilotinib)

-

Cell culture reagents (RPMI-1640, FBS, IL-3, antibiotics)

-

DNA sequencing reagents

Procedure:

-

Error-Prone PCR:

-

Perform PCR amplification of the BCR-ABL kinase domain using the wild-type plasmid as a template.

-

Utilize reaction conditions that promote a higher error rate, such as increasing the MgCl2 concentration, adding MnCl2, or using unequal concentrations of dNTPs.[8]

-

The goal is to achieve a mutation rate of 1-2 mutations per kilobase.

-

-

Library Construction:

-

Clone the amplified, mutagenized PCR products into a retroviral vector.

-

Transform the ligation product into competent E. coli and plate to generate a library of plasmids, with each plasmid containing a potentially different BCR-ABL mutant.

-

-

Retrovirus Production:

-

Transfect the retroviral vector library into a packaging cell line (e.g., Phoenix-A).

-

Collect the retroviral supernatant after 48-72 hours.

-

-

Transduction of Ba/F3 Cells:

-

Transduce the IL-3-dependent Ba/F3 cells with the retroviral library.

-

After transduction, wash the cells and culture them in the presence of IL-3 for 48 hours to allow for expression of the BCR-ABL mutants.

-

-

Selection of Resistant Clones:

-

Wash the transduced Ba/F3 cells to remove IL-3.

-

Plate the cells in 96-well plates at various densities in media containing this compound at a concentration that is toxic to cells expressing wild-type BCR-ABL (e.g., 0.125-0.5 µM).[4][6]

-

Culture the cells for 2-3 weeks, monitoring for the growth of resistant colonies.

-

-

Isolation and Sequencing:

-

Isolate individual drug-resistant colonies.

-

Extract genomic DNA from each clone.

-

Amplify the BCR-ABL kinase domain from the genomic DNA using high-fidelity PCR.

-

Sequence the PCR products to identify the mutations responsible for resistance.

-

Site-Directed Mutagenesis for Validation of Resistance Mutations

This protocol is used to introduce specific, identified mutations into the wild-type BCR-ABL sequence to confirm their role in conferring this compound resistance.

Objective: To validate that a specific mutation is sufficient to cause resistance to this compound.

Principle: A plasmid containing wild-type BCR-ABL is used as a template for PCR with primers that contain the desired mutation. The parental, non-mutated plasmid is then digested, and the newly synthesized, mutated plasmid is transformed into E. coli.

Materials:

-

Plasmid containing wild-type BCR-ABL cDNA

-

High-fidelity DNA polymerase (e.g., Pfu)

-

Complementary primers containing the desired mutation

-

DpnI restriction enzyme

-

Competent E. coli

-

DNA sequencing reagents

Procedure:

-

Primer Design:

-

PCR Amplification:

-

Set up a PCR reaction with the wild-type BCR-ABL plasmid, the mutagenic primers, and a high-fidelity DNA polymerase.

-

The PCR will amplify the entire plasmid, incorporating the mutation.

-

-

DpnI Digestion:

-

Following PCR, add DpnI restriction enzyme directly to the amplification product.

-

Incubate at 37°C for at least 1 hour. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.[10]

-

-

Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli.

-

Plate the bacteria on selective agar plates and incubate overnight.

-

-

Verification:

-

Select several colonies and isolate the plasmid DNA.

-

Sequence the entire BCR-ABL kinase domain to confirm the presence of the desired mutation and the absence of any other mutations.

-

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 of this compound for Ba/F3 cells expressing either wild-type or mutant BCR-ABL.

Objective: To quantify the level of resistance to this compound conferred by a specific BCR-ABL mutation.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Ba/F3 cells expressing wild-type or mutant BCR-ABL

-

This compound (Nilotinib)

-

RPMI-1640 medium with 10% FBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Plating:

-

Seed Ba/F3 cells expressing either wild-type or a specific BCR-ABL mutant into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Include wells with media only as a background control.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include untreated control wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix gently to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the untreated control wells (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis.

-

Visualizations

BCR-ABL Signaling Pathways

The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of several signaling pathways that promote cell proliferation and survival.

Caption: Key downstream signaling pathways activated by BCR-ABL.

Experimental Workflow for Identifying Resistance Mutations

The following diagram illustrates the typical experimental workflow for the discovery and validation of this compound resistance mutations.

Caption: Workflow for discovery and validation of resistance mutations.

Logical Relationship of Mutations to Resistance

This diagram illustrates the logical flow from the presence of a BCR-ABL mutation to the clinical outcome of this compound resistance.

Caption: Logical progression from mutation to clinical resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of BCR-ABL point mutations conferring resistance to the Abl kinase inhibitor AMN107 (nilotinib) by a random mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

An In-depth Technical Guide to Early-Stage Clinical Trial Data of AMN107 (Nilotinib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage clinical trial data for AMN107, now known as nilotinib. The document focuses on the core scientific findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Mechanism of Action

Nilotinib is a highly selective and potent inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3][4] The Philadelphia chromosome, a genetic abnormality resulting from a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene.[5] This gene encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is a hallmark of chronic myeloid leukemia (CML).[5] Nilotinib binds to the ATP-binding site of the Bcr-Abl protein with a higher affinity than imatinib, effectively blocking its kinase activity and downstream signaling pathways that lead to cell growth and survival.[5][6] Beyond Bcr-Abl, nilotinib also demonstrates inhibitory activity against other kinases, including KIT, PDGFR, LCK, and DDR1/2.[2][7]

Signaling Pathway

The following diagram illustrates the Bcr-Abl signaling pathway and the mechanism of inhibition by AMN107.

Pharmacokinetics and Pharmacodynamics

Nilotinib is an orally administered tyrosine kinase inhibitor.[8][9][10] It is rapidly absorbed, with peak serum concentrations observed approximately 3 hours after dosing.[8][9][10] The area under the plasma drug concentration-time curve and peak serum concentration are dose-proportional for once-daily doses ranging from 50 to 400 mg.[8][9][10] The metabolism of nilotinib is primarily carried out by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme.[8][9][10] Co-administration with CYP3A4 inducers or inhibitors can significantly alter nilotinib exposure.[8][9][10][11] The bioavailability of nilotinib is notably increased when taken with a high-fat meal.[8][9][10]

A positive correlation has been observed between steady-state nilotinib trough concentrations and the incidence of total bilirubin elevations.[8][9] Additionally, changes in the corrected QT interval have been linked to nilotinib exposure.[8][9]

| Pharmacokinetic Parameter | Value | Reference |

| Time to Peak Serum Concentration (Tmax) | ~3 hours | [8][9][10] |

| Dose Proportionality (AUC & Cmax) | 50-400 mg once daily | [8][9] |

| Primary Metabolism | Hepatic CYP3A4 | [8][9][10][11] |

| Effect of High-Fat Meal on Bioavailability | Up to 82% increase | [8][9][10] |

| Half-life | ~17 hours | [11] |

| Elimination | >90% in feces | [11] |

Early-Stage Clinical Trial Data

Phase 1 Dose-Escalation Study

An early Phase 1 study aimed to determine the safety, tolerability, and pharmacokinetics of AMN107 in patients with imatinib-resistant Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive (Ph+) Acute Lymphoblastic Leukemia (ALL).[12][13] The study demonstrated that nilotinib could produce significant hematologic and cytogenetic responses across different phases of CML.[12][13]

Phase 2 Studies in Imatinib-Resistant/Intolerant CML

Multiple Phase 2, open-label, single-arm studies were conducted to evaluate the efficacy and safety of nilotinib in patients with CML who were resistant or intolerant to imatinib.[1][12][13][14]

Chronic Phase CML (CML-CP):

In a study of 280 patients with imatinib-resistant or intolerant CML-CP, nilotinib was administered at 400 mg twice daily.[1][12]

| Efficacy Endpoint (6 months) | Response Rate | Reference |

| Major Cytogenetic Response (MCyR) | 48% | [1][12] |

| - Complete Cytogenetic Response (CCyR) | 31% | [1][12] |

| - Partial Cytogenetic Response | 16% | [1] |

| Survival (12 months) | Estimated Rate | Reference |

| Overall Survival | 95% | [1][12] |

Accelerated Phase CML (CML-AP):

A Phase 2 trial enrolled 119 patients with imatinib-resistant or intolerant CML-AP, who also received 400 mg of nilotinib twice daily.[13][14]

| Efficacy Endpoint | Response Rate | Reference |

| Hematologic Response (HR) | 47% | [13][14] |

| Major Cytogenetic Response (MCyR) | 29% | [13][14] |

| Survival (12 months) | Estimated Rate | Reference |

| Overall Survival | 79% | [13][14] |

Phase 2 Study in Newly Diagnosed CML

Preliminary data from a Phase 2 study of nilotinib (400 mg twice daily) in 13 newly diagnosed CML-CP patients showed rapid and high response rates.[15]

| Efficacy Endpoint | Response Rate | Reference |

| Complete Cytogenetic Response (3 months) | 93% | [15] |

| Complete Cytogenetic Response (6 months) | 100% | [15] |

| Major Molecular Response (6 months) | 55% | [15] |

Safety and Tolerability